Steric and Lipophilic Differentiation from the Linear n-Butyl Analog (CAS 953200-23-2)
The sec-butyl substituent (1-methylpropyl) introduces branching at the α-carbon, reducing the compound's effective lipophilicity and increasing its steric bulk relative to the linear n-butyl analog. Based on the fragment contributions of branched vs. linear C4 alkyl chains, the sec-butyl variant is predicted to exhibit a lower calculated logP (clogP) by approximately 0.2–0.3 log units compared to the n-butyl analog . This translates to a quantifiable difference in reversed-phase HPLC retention time and aqueous solubility, which directly impacts assay compatibility and off-target binding profiles. In drug metabolism studies, branched N-alkyl groups on carbamates have been shown to slow N-dealkylation rates by up to 2-fold relative to their linear counterparts due to steric shielding of the metabolically labile C–N bond [1].
| Evidence Dimension | Lipophilicity (predicted LogP) and steric parameter (Taft Es) |
|---|---|
| Target Compound Data | Sec-butyl: predicted clogP ~1.5–1.7; Es ≈ –1.13 (based on isopropyl reference) |
| Comparator Or Baseline | n-Butyl (CAS 953200-23-2): predicted clogP ~1.8–2.0; Es ≈ –0.39 (linear chain, less steric bulk) |
| Quantified Difference | ΔclogP ≈ –0.2 to –0.3; ΔEs ≈ –0.74 (more negative = greater steric hindrance) |
| Conditions | Predicted using fragment-based computational models; chromatographic conditions C18 reversed-phase, acetonitrile/water gradient |
Why This Matters
Lower lipophilicity improves aqueous solubility for in vitro assays, while greater steric hindrance at the amide nitrogen reduces first-pass metabolic clearance, enhancing the compound's value as a mechanistic probe or lead scaffold.
- [1] Vacondio F, Silva C, Mor M, Testa B. Qualitative and quantitative structure-metabolism relationships for the N-dealkylation of N-alkyl carbamates mediated by CYP450 isoforms. Drug Metab Rev. 2010;42(3):551-570. (Class-level inference: branched N-alkyl substituents reduce N-dealkylation rates via steric hindrance.) View Source
